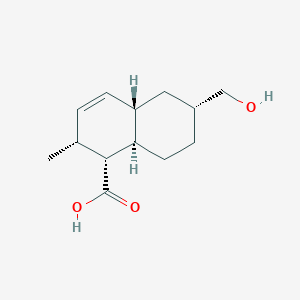
Apiosporic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apiosporic acid is a natural product found in Arthrinium arundinis with data available.
Scientific Research Applications
Photoprotection and Encapsulation Technologies
- Photoprotection of Bioactive Compounds: A study on the photoprotection of bioactive compounds, specifically folic acid, was conducted using amaranth protein isolate (API) and pullulan electrospun fibers. This research demonstrates the potential of such materials in protecting sensitive compounds like folic acid from UV light exposure, which is crucial for food processing applications (Aceituno-Medina et al., 2015).
Analytical Techniques in Pharmaceutical Research
- Analysis using Atmospheric Pressure Ionization (API): A study highlighted the rapid analysis method for volatile and semi-volatile compounds using atmospheric pressure ionization (API) on commercial API mass spectrometers. This approach allows for the analysis of solid and liquid samples in seconds, offering an alternative to traditional methods (McEwen et al., 2005).
Drug Formulation and Delivery
- Improved Antioxidant Capacity through Encapsulation: Another study focused on encapsulating quercetin and ferulic acid within hybrid amaranth protein isolate (API): pullulan ultrathin fibers. This encapsulation methodology preserved the antioxidant capacity of these compounds during in-vitro digestion, indicating a potential application in drug delivery systems (Aceituno-Medina et al., 2015).
API Stability and Degradation
- Force Degradation Study of API: A research study conducted a force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (API). This study explored the stability of the API under various stress factors, including acid, alkali, H2O2, temperature, and UV radiation (Varynskyi & Kaplaushenko, 2019).
Environmental Impact of Pharmaceuticals
- Spatial Metabolic Fingerprinting: Research on the ecological impact of active pharmaceutical ingredients (APIs) like propranolol and metoprolol on algae demonstrated significant effects on protein and lipid levels, highlighting the importance of understanding the environmental impact of pharmaceuticals (Patel et al., 2008).
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(1R,2R,4aS,6R,8aR)-6-(hydroxymethyl)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H20O3/c1-8-2-4-10-6-9(7-14)3-5-11(10)12(8)13(15)16/h2,4,8-12,14H,3,5-7H2,1H3,(H,15,16)/t8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
LQQYYLGWHXPFKQ-LZQZFOIKSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@@H]1C(=O)O)CO |
Canonical SMILES |
CC1C=CC2CC(CCC2C1C(=O)O)CO |
Synonyms |
apiosporic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


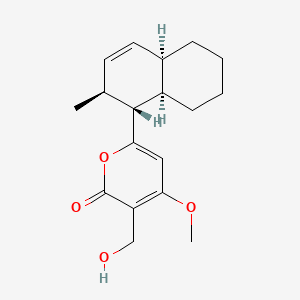

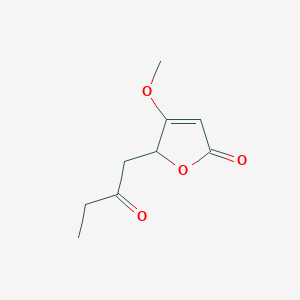
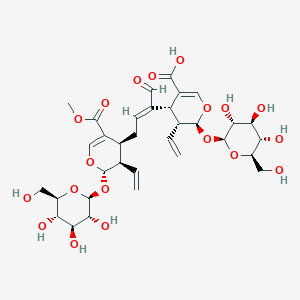
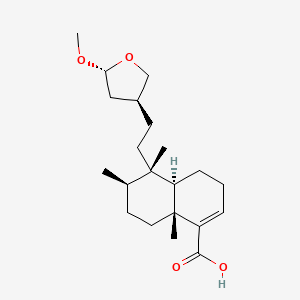



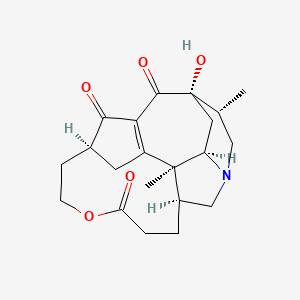



![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)
![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)
